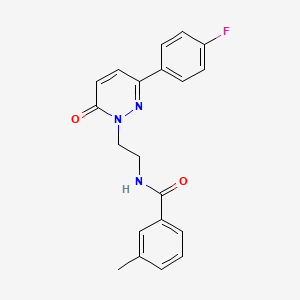

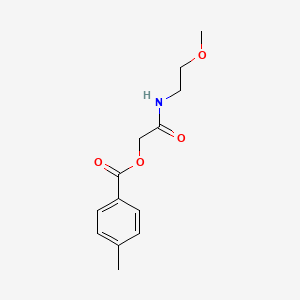

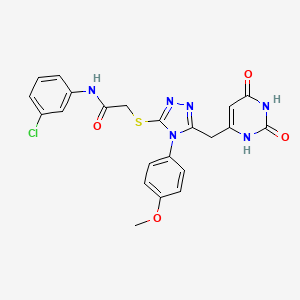

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied for various biological activities. For instance, a compound with a 4-fluorophenyl group and a benzamide moiety has been identified as a potent mGluR1 antagonist with potential antipsychotic-like effects and suitability as a PET tracer . Another related molecule with a benzamide structure has been synthesized and characterized, with its conformational flexibility and vibrational spectra analyzed through DFT . Additionally, a benzamide derivative with antiproliferative activity against various cancer cell lines has been reported, with its synthesis, crystal structure, and molecular docking study described .

Synthesis Analysis

The synthesis of related benzamide compounds involves multi-step reactions, including condensation and characterization techniques such as elemental analysis, IR, Raman, and NMR spectral data . For example, the synthesis of a thienopyrimidinyl benzamide derivative was achieved by condensation of 3-methoxybenzoic acid with a diamine intermediate, which was prepared from a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using DFT to optimize geometric bond lengths and angles, compare with X-ray diffraction values, and calculate HOMO and LUMO energies . Theoretical calculations, including potential energy distribution and natural bond orbital (NBO) analysis, are used to explain the formation of hydrogen bonds and investigate the vibrational spectra . Hirshfeld surface analysis is also employed to perform a quantitative analysis of intermolecular interactions in crystal structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are typically characterized by condensation reactions, which are fundamental in forming the amide bond . The use of ionic liquids as a medium for synthesis has been reported to offer advantages such as good yields, environmental friendliness, and mild reaction conditions . These reactions are crucial for the formation of the core structure of benzamide-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and synthesis methods. The crystalline forms of these compounds are important for their biological activity and are claimed for treating various disorders . The solubility, melting point, and stability of these compounds can be influenced by the presence of substituents such as the 4-fluorophenyl group and the specific crystalline form .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(26)22-11-12-24-19(25)10-9-18(23-24)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOUZDVZZVPVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)

![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)

![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)